Lonazolac - 53808-88-1

Lonazolac

Catalog Number: EVT-406978
CAS Number: 53808-88-1
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lonazolac Calcium [(Calcium-[3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetate] []), is a non-steroidal anti-inflammatory drug (NSAID) that has been the subject of various scientific research endeavors. It belongs to the class of heteroarylacetic acid derivatives []. Lonazolac is primarily investigated for its anti-inflammatory properties in various experimental models, both in vitro and in vivo [, , , , ].

Lonazolac Calcium Salt

Relevance: Lonazolac calcium salt is a directly related salt form of lonazolac, often used interchangeably in research due to its improved solubility and bioavailability. Studies have investigated the synovial distribution and kinetics of lonazolac calcium salt in patients with synovitis. [] The findings demonstrated that lonazolac calcium salt effectively penetrates synovial fluid, reaching therapeutically relevant concentrations. []

Hydroxy Metabolite of Lonazolac

Relevance: The hydroxy metabolite of lonazolac is directly relevant to understanding the pharmacokinetic profile of lonazolac. Studies have shown that this metabolite exhibits a flattened concentration-time profile in synovial fluid compared to lonazolac, suggesting differences in their distribution and elimination kinetics. []

Lonazolac Acetic Acid Ester

Relevance: Lonazolac acetic acid ester is structurally related to lonazolac and serves as a prodrug with potentially enhanced bioavailability. Research suggests that it demonstrates superior analgesic effects compared to lonazolac calcium in animal models. Additionally, it exhibits a larger area under the plasma concentration-time curve (AUC) than lonazolac, indicating improved bioavailability. []

Lonazolac Argininate

Relevance: Lonazolac argininate is structurally related to lonazolac and acts as a prodrug. It demonstrates an enhanced dissolution rate compared to lonazolac calcium in both simulated gastric and intestinal fluids, suggesting improved bioavailability. Studies in animal models have shown that lonazolac argininate possesses superior analgesic and anti-inflammatory properties compared to lonazolac calcium. []

¹⁴C-Lonazolac (¹⁴C-Lonazolac-Ca or ¹⁴C-Lonazolac-Na)

Relevance: ¹⁴C-Lonazolac is a radiolabeled version of lonazolac crucial for understanding its pharmacokinetic properties. Research using ¹⁴C-Lonazolac revealed a biphasic elimination pattern for both lonazolac and its primary metabolite, M1, with a terminal half-life of approximately 6 hours in young volunteers. These studies also confirmed the absence of lonazolac accumulation upon multiple dosing, highlighting its favorable pharmacokinetic profile. []

Indomethacin

Relevance: Indomethacin shares a similar mechanism of action with lonazolac by inhibiting COX enzymes, leading to reduced prostaglandin synthesis. Studies have investigated the effects of both drugs on ovulation and found that indomethacin significantly reduced the ovulation index, while lonazolac did not. []

Diclofenac Sodium (Diclofenac-Na)

Relevance: Diclofenac sodium, like lonazolac, targets COX enzymes to exert its anti-inflammatory effects. A comparative study evaluating their impact on postoperative edema revealed that lonazolac calcium led to faster recovery to pretreatment leg volume than diclofenac sodium after knee joint surgery. []

Naproxen

Relevance: Naproxen, similar to lonazolac, functions by inhibiting COX enzymes to reduce inflammation and alleviate pain. A double-blind comparative trial assessed the efficacy of lonazolac calcium and naproxen in patients with spinal osteoarthrosis, coxarthrosis, or gonarthrosis. The results demonstrated comparable improvements in most clinical parameters between the two medications, suggesting similar clinical effectiveness. []

Synthesis Analysis

Methods and Technical Details

The synthesis of Lonazolac typically involves several steps, which may include:

  1. Formation of Pyrazole Ring: The initial step often employs the cyclocondensation of hydrazine derivatives with substituted chalcones. Common methods include the Knorr pyrazole synthesis, which utilizes propenone derivatives .
  2. Modification of Functional Groups: Structural modifications are made to enhance selectivity towards cyclooxygenase-2, thereby reducing gastrointestinal side effects associated with traditional NSAIDs. This includes altering the carboxylic acid functional group to sulfonamide derivatives for improved pharmacological profiles .
  3. Characterization: The synthesized compounds are characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm their structures .
Molecular Structure Analysis

Structure and Data

Lonazolac features a unique molecular structure that incorporates a 3-(4-chlorophenyl)-1-phenylpyrazol-4-yl group attached to an acetic acid moiety. This configuration contributes significantly to its biological activity. Key structural data include:

  • Molecular Formula: C₁₇H₁₃ClN₂O₂
  • Molecular Weight: Approximately 320.75 g/mol
  • Key Functional Groups: Aryl groups, pyrazole ring, and carboxylic acid .

The spatial arrangement of these components is critical for its interaction with cyclooxygenase enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Lonazolac undergoes various chemical reactions that can modify its structure for enhanced therapeutic effects:

  1. Cyclocondensation Reactions: These reactions are pivotal in forming the pyrazole ring from hydrazine derivatives and chalcones.
  2. Substitution Reactions: Alterations at specific positions on the pyrazole ring can lead to derivatives with improved selectivity for cyclooxygenase-2, thus enhancing anti-inflammatory efficacy while minimizing side effects associated with cyclooxygenase-1 inhibition .
  3. Hydrogenation and Halogenation: These reactions can also be employed to modify substituents on the aromatic rings to optimize pharmacological properties .
Mechanism of Action

Process and Data

The mechanism of action of Lonazolac primarily involves the inhibition of cyclooxygenase enzymes:

  1. Inhibition of Cyclooxygenase Enzymes: By binding to the active site of cyclooxygenase-1 and cyclooxygenase-2, Lonazolac prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
  2. Selectivity for Cyclooxygenase-2: Structural modifications have been aimed at increasing selectivity for cyclooxygenase-2 over cyclooxygenase-1, which is beneficial in reducing gastrointestinal side effects commonly seen with non-selective NSAIDs .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lonazolac exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.
  • Melting Point: Reported melting point ranges around 150–155 °C.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

These properties influence its formulation in pharmaceutical applications.

Applications

Scientific Uses

Lonazolac has been extensively researched for its therapeutic applications:

  1. Anti-inflammatory Treatment: Primarily used in managing inflammatory conditions like arthritis.
  2. Analgesic Properties: Effective in alleviating pain associated with various medical conditions.
  3. Antihyperglycemic Activity: Investigated for potential applications in diabetes management due to its ability to lower blood glucose levels.
  4. Research on Derivatives: Lonazolac serves as a scaffold for developing novel NSAIDs with improved safety profiles, focusing on enhancing selectivity towards cyclooxygenase-2 to mitigate gastrointestinal risks associated with traditional NSAIDs .
Chemical and Pharmacological Classification of Lonazolac

Structural Characterization and Nomenclature

Lonazolac (chemical name: 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid) is a heterocyclic compound featuring a pyrazole core substituted with phenyl and 4-chlorophenyl moieties at positions 1 and 3, respectively, and an acetic acid chain at position 4. Its molecular formula is C₁₇H₁₃ClN₂O₂, with a molecular weight of 312.75 g/mol. The IUPAC name reflects this substitution pattern: 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid [1] [2] [6]. The compound exhibits planar geometry in its pyrazole ring, facilitating interactions with hydrophobic enzyme pockets. Common synonyms include Lonazolac Calcium (its calcium salt form, CAS#75821-71-5), Floxan, and Irritren [6] [10]. Key identifiers include:

  • CAS Registry: 53808-88-1 (acid), 75821-71-5 (calcium salt)
  • PubChem CID: 51091603
  • KEGG DRUG: D07265
  • ChemSpider ID: 10442605 [1] [3] [6]

Table 1: Structural and Nomenclature Data for Lonazolac

PropertyValue
IUPAC Name2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Molecular FormulaC₁₇H₁₃ClN₂O₂
Molecular Weight312.75 g/mol
CAS Number (Acid)53808-88-1
CAS Number (Calcium Salt)75821-71-5
KEGG DRUG IDD07265
Key Synonymous Brand NamesFloxan, Irritren

Classification Within the Arylacetic Acid Derivatives

Lonazolac belongs to the arylacetic acid subclass of nonsteroidal anti-inflammatory drugs (NSAIDs), characterized by a carboxylic acid group (-COOH) directly attached to a lipophilic aromatic system. Its ATC code (M01AB09) aligns it with acetic acid derivatives like diclofenac and indomethacin [2] [3] [4]. Unlike typical arylacetic acids (e.g., diclofenac), Lonazolac incorporates a pyrazole heterocycle as its aromatic base, linking the acetic acid chain to a biaryl system. This structure enhances its steric bulk and electron distribution, potentially influencing pharmacokinetic behavior. The calcium salt form (C₃₄H₂₆CaCl₂N₄O₄; MW: 663.57 g/mol) improves solubility for therapeutic use [6] [10]. Mechanistically, it inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, though early studies noted non-selective COX-1/COX-2 inhibition [4] [7].

Comparative Analysis with Vicinal Diaryl Pyrazole NSAIDs

Vicinal diaryl pyrazoles are NSAIDs featuring two aromatic rings on adjacent pyrazole atoms (N1 and C3). Lonazolac shares this core but differs critically from modern selective COX-2 inhibitors (e.g., celecoxib):

  • Structural Distinctions:Lonazolac lacks a para-sulfonamide or sulfone group on its C3 phenyl ring—a hallmark of COX-2 selectivity in pyrazoles like celecoxib. Its C3 4-chlorophenyl group and N1 phenyl group create a sterically compact, electron-deficient system, contrasting with the bulky para-substituents in coxibs [5] [8] [9]. The acetic acid chain at C4 further differentiates it from ester/amide-linked chains in newer analogs.

  • Pharmacological Comparisons:Lonazolac exhibits broad COX inhibition (COX-1 IC₅₀ ≈ COX-2 IC₅₀), whereas vicinal diaryl pyrazoles like celecoxib show >10-fold COX-2 selectivity. Recent bioisosteres of Lonazolac (e.g., compounds 15c and 19d) demonstrate enhanced COX-2 selectivity (S.I. = 28.56–98.71 vs. celecoxib’s 13.65) due to para-sulfonamide or trifluoromethyl groups [8]. These derivatives also inhibit 5-LOX (IC₅₀ = 0.24–0.81 µM) and 15-LOX (IC₅₀ = 0.20–2.2 µM), pathways Lonazolac minimally affects [8].

  • Anti-inflammatory Efficacy:Lonazolac’s anti-inflammatory ED₅₀ in murine models is ~35 mg/kg, less potent than newer pyrazoles like 15c (ED₅₀ = 8.22 mg/kg) [8]. Its ulcerogenic index (20.30) significantly exceeds both celecoxib (3.02) and bioisosteres (1.22–3.93), attributable to non-selective COX-1 inhibition and acidic properties [8] [9].

Table 2: Pharmacological Comparison of Lonazolac and Modern Pyrazole Analogs

CompoundCOX-2 IC₅₀ (µM)COX-2 Selectivity Index5-LOX IC₅₀ (µM)Ulcerogenic IndexAnti-inflammatory ED₅₀ (mg/kg)
Lonazolac~1.0*~1.0>1020.30~35.0
Celecoxib0.2213.65>103.0240.39
Compound 15c0.05998.710.811.228.22
Compound 19d0.1228.560.243.9331.22

*Estimated from relative activity in class; exact IC₅₀ not fully reported in literature.

Table 3: Key Structural Differences Driving Selectivity

FeatureLonazolacVicinal Diaryl Pyrazole CoxibsImpact on Pharmacology
C3 Aryl Group4-Chlorophenylpara-Sulfonamide phenylCoxibs: Hydrogen bonding to COX-2 pocket
C4 SubstituentAcetic acid (-CH₂COOH)Methyl (-CH₃) or small groupsLonazolac: Higher ulcerogenicity
N1 Aryl GroupUnsubstituted phenylOften ortho-methyl substitutedCoxibs: Enhanced steric fit in COX-2
AciditypKₐ ~4.3 (carboxylic acid)pKₐ >8 (sulfonamide)Lonazolac: Traps in GI mucosa, increasing toxicity

Molecular modeling reveals Lonazolac occupies both COX-1 and COX-2 active sites but cannot form hydrogen bonds with COX-2’s secondary pocket (Val523/Ser530), unlike sulfonamide-containing pyrazoles [9]. Its binding mode resembles diclofenac more than celecoxib, explaining its non-selectivity. Despite this, Lonazolac’s pyrazole-acetic acid hybrid structure represents a transitional design in NSAID evolution, bridging older arylacetic acids and newer diaryl heterocycles [5] [9].

Properties

CAS Number

53808-88-1

Product Name

Lonazolac

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)

InChI Key

XVUQHFRQHBLHQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O

Synonyms

3-(4-chlorophenyl)-1-phenylpyrazole-4-acetic acid
Argun
Irriten
lonazolac
lonazolac calcium
lonazolac calcium salt

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.